Cyanine5.5 NHS-ester (673/707nm)

Overview

Description

Cyanine5.5 NHS-ester (673/707nm) is a far-red/near-infrared emitting fluorescent dye. It is commonly used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly valuable in fluorescence measurements where background fluorescence is a concern, and it is also suitable for in vivo near-infrared imaging experiments .

Mechanism of Action

Target of Action

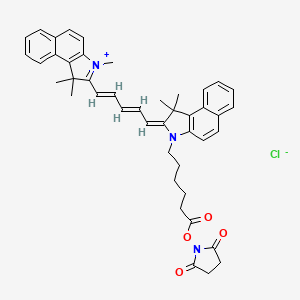

Cyanine5.5 NHS-ester, also known as 2-(5-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride, primarily targets amino-groups in peptides, proteins, and oligonucleotides . These targets play a crucial role in various biological processes, including cell signaling, protein synthesis, and DNA replication.

Mode of Action

The compound is an amine-reactive dye . It interacts with its targets by labeling the amino-groups in peptides, proteins, and oligonucleotides . This interaction results in the formation of a covalent bond between the dye and the target molecule, allowing the target to be visualized using fluorescence measurements .

Pharmacokinetics

Cyanine5.5 NHS-ester is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but it is practically insoluble in water . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability in aqueous environments such as the bloodstream or cytosol.

Result of Action

The primary result of Cyanine5.5 NHS-ester’s action is the fluorescent labeling of target molecules . This allows for the visualization of these molecules in biological systems, aiding in research and diagnostic applications. The compound emits far-red / near-infrared fluorescence, making it ideal for measurements where background fluorescence is a concern .

Action Environment

The action, efficacy, and stability of Cyanine5.5 NHS-ester can be influenced by various environmental factors. Its solubility characteristics mean that it may be more effective in organic or lipid-rich environments, and less so in aqueous environments . Additionally, its fluorescent properties may be affected by the local pH, temperature, and the presence of other fluorescent or light-absorbing substances.

Biochemical Analysis

Biochemical Properties

Cyanine5.5 NHS-ester (673/707nm) is an amine-reactive dye, meaning it can form covalent bonds with amino groups, typically found in proteins and peptides . This property allows it to interact with a wide range of biomolecules, enabling its use in various biochemical reactions. The nature of these interactions is typically covalent bonding, resulting in the formation of stable dye-biomolecule conjugates .

Cellular Effects

The Cyanine5.5 NHS-ester (673/707nm) dye is primarily used for labeling biomolecules, which can then be tracked or quantified in cellular processes . Its far-red / near-infrared emission spectrum allows it to be used in fluorescence measurements where background fluorescence is a concern

Molecular Mechanism

The molecular mechanism of Cyanine5.5 NHS-ester (673/707nm) primarily involves its reaction with amino groups in biomolecules . The NHS-ester group in the dye reacts with primary amines in proteins or peptides to form stable amide bonds, with the release of N-hydroxysuccinimide . This reaction is commonly used for labeling proteins and other amine-containing biomolecules with the dye.

Temporal Effects in Laboratory Settings

The stability and degradation of Cyanine5.5 NHS-ester (673/707nm) in laboratory settings are crucial for its effective use. It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . It is recommended to prepare and use solutions on the same day, and any stock solutions should be stored as aliquots in tightly sealed vials at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5.5 NHS-ester is synthesized through a series of chemical reactions involving the formation of the cyanine dye structure followed by the introduction of the N-hydroxysuccinimide (NHS) ester group. The synthetic route typically involves the condensation of indole derivatives with a pentadienyl group to form the cyanine dye core. The NHS ester group is then introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of Cyanine5.5 NHS-ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as column chromatography and recrystallization to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

Cyanine5.5 NHS-ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group reacts with primary amines to form stable amide bonds, making it an excellent reagent for labeling proteins and other biomolecules .

Common Reagents and Conditions

The common reagents used in reactions with Cyanine5.5 NHS-ester include primary amines, which are typically found in peptides, proteins, and oligonucleotides. The reactions are usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to preserve the integrity of the biomolecules .

Major Products Formed

The major products formed from reactions with Cyanine5.5 NHS-ester are amide-linked conjugates of the dye with the target biomolecule. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .

Scientific Research Applications

Cyanine5.5 NHS-ester has a wide range of applications in scientific research:

Chemistry: Used for labeling and detecting specific molecules in complex mixtures.

Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and protein interactions.

Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

Industry: Applied in the development of biosensors and other analytical devices.

Comparison with Similar Compounds

Cyanine5.5 NHS-ester is similar to other cyanine dyes such as Cyanine3 and Cyanine7, which also have NHS ester groups for labeling purposes. Cyanine5.5 NHS-ester is unique in its emission wavelength, making it particularly suitable for applications requiring far-red/near-infrared fluorescence. This reduces background fluorescence and allows for deeper tissue imaging in vivo .

List of Similar Compounds

- Cyanine3 NHS-ester

- Cyanine7 NHS-ester

- Alexa Fluor 647 NHS-ester

- DyLight 650 NHS-ester

Biological Activity

Spectral Properties and Reactivity

Cyanine5.5 NHS-ester exhibits excitation and emission maxima at approximately 673 nm and 707 nm, respectively . This far-red to near-infrared (NIR) spectral range is particularly advantageous for biological imaging due to reduced autofluorescence and increased tissue penetration .

The NHS-ester moiety of the dye readily reacts with primary amines, allowing for efficient labeling of biomolecules . This reactivity, combined with its spectral properties, makes Cyanine5.5 NHS-ester a versatile tool for various biological applications.

Bioconjugation and Labeling

Cyanine5.5 NHS-ester is primarily used for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides . The labeling process typically involves the following steps:

- Dissolve the dye in an organic solvent (e.g., DMF or DMSO)

- Add the dye solution to the biomolecule in an appropriate aqueous buffer

- Allow the reaction to proceed, typically at room temperature

- Purify the labeled product to remove unreacted dye

The efficiency of labeling can be affected by factors such as pH, temperature, and the presence of competing amines .

In Vivo Imaging Applications

One of the most significant applications of Cyanine5.5 NHS-ester is in in vivo imaging studies. The dye's NIR properties allow for deep tissue penetration and low background fluorescence, making it ideal for non-invasive imaging .

A case study demonstrating the effectiveness of Cyanine5.5 NHS-ester in in vivo imaging involved subcutaneous tumor xenografts in mice:

- 0.5 nmol of Cy5.5-NHS was injected into mice bearing U87MG tumor xenografts

- Optical imaging was performed at various time points post-injection

- The subcutaneous tumor was clearly distinguishable from surrounding tissue from 30 minutes up to 24 hours post-injection

- Maximum tumor uptake was observed at 30 minutes post-injection, followed by a slow washout over time

This study highlights the dye's ability to provide high-contrast imaging of tumors in live animals, demonstrating its potential in cancer research and drug development.

Comparative Performance

Cyanine5.5 NHS-ester's performance is often compared to other NIR dyes. The following table summarizes key characteristics of Cyanine5.5 NHS-ester alongside similar dyes:

| Dye | Ex/Em (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Water Solubility |

|---|---|---|---|---|

| Cyanine5.5 NHS-ester | 673/707 | 209,000 | 0.2 | Low |

| Sulfo-Cy5.5 NHS-ester | 675/694 | 190,000 | Not provided | High |

| Alexa Fluor 680 | 679/702 | 184,000 | 0.36 | High |

The table illustrates that while Cyanine5.5 NHS-ester has a slightly lower quantum yield compared to some alternatives, it boasts a high extinction coefficient, contributing to its brightness and sensitivity in biological applications.

Stability and pH Sensitivity

Cyanine5.5 conjugates demonstrate remarkable stability across a wide pH range (4-10), making them suitable for various biological environments . This pH insensitivity is particularly advantageous when studying cellular processes that involve pH changes or when imaging diverse tissue types.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMDNMICOSZPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.